Olopatadine Isopropyl Ester

Description

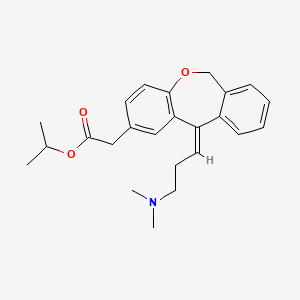

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZOYXJGZPHCRI-FBHDLOMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Importance Within Medicinal Chemistry and Pharmaceutical Sciences

The strategic value of Olopatadine (B1677272) Isopropyl Ester in the pharmaceutical landscape stems primarily from its dual role as a critical synthetic intermediate and an essential analytical tool.

In the synthesis of Olopatadine, the isopropyl ester serves as a pivotal precursor. googleapis.com The manufacturing process of Olopatadine often involves the esterification of the carboxylic acid group of an earlier intermediate, followed by key chemical transformations like the Wittig reaction. googleapis.comscispace.com The use of the isopropyl ester in this context can offer advantages in terms of reaction efficiency, yield, and purification of the final active pharmaceutical ingredient (API). google.com By temporarily protecting the carboxylic acid as an ester, undesired side reactions can be minimized during subsequent synthetic steps. googleapis.com

Furthermore, Olopatadine Isopropyl Ester is indispensable as a reference standard for analytical method development, validation, and quality control (QC) during the production of Olopatadine. synzeal.comweblivelink.com As a known impurity, its availability in a pure form allows for the development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify its presence in the final drug product. scispace.com This is crucial for ensuring the purity, safety, and efficacy of Olopatadine formulations, as regulatory agencies require strict control over impurity profiles.

Research Rationale for Investigating Olopatadine Isopropyl Ester

The primary rationale for the continued investigation of Olopatadine (B1677272) Isopropyl Ester is multifaceted, encompassing process optimization, impurity characterization, and potential exploration of prodrug strategies.

The characterization of Olopatadine Isopropyl Ester as a process-related impurity is another key area of research. scispace.com Understanding the mechanisms by which it is formed, as well as its potential degradation pathways, is vital for controlling its levels in the final API. tandfonline.com Stress testing studies, which expose the drug substance to various conditions like acid, base, and heat, help to identify potential degradation products, including the isopropyl ester, and inform the development of stable formulations. scispace.comtandfonline.com

While less documented, the potential of Olopatadine Isopropyl Ester as a prodrug could be a speculative area of research. In ophthalmology, ester prodrugs are a common strategy to enhance the corneal penetration of drugs. nih.gov For instance, latanoprost (B1674536), a prostaglandin (B15479496) analog used to treat glaucoma, is administered as an isopropyl ester to improve its absorption into the eye, where it is then hydrolyzed to the active free acid. nih.gov Investigating whether Olopatadine Isopropyl Ester could act as a prodrug for Olopatadine, potentially offering altered pharmacokinetic or pharmacodynamic properties, presents a logical, albeit less explored, research avenue.

Current Research Trajectories and Knowledge Gaps

Synthetic Routes to Olopatadine Isopropyl Ester

The synthesis of Olopatadine Isopropyl Ester is a multi-step process centered on the strategic construction of its complex tricyclic core and the stereoselective formation of its characteristic exocyclic double bond.

Application of Wittig Olefination in Stereo-controlled Synthesis

The introduction of the (Z)-11-(3-dimethylaminopropylidene) side chain is a critical step in the synthesis of Olopatadine and its esters. The Wittig reaction is a cornerstone method for achieving this transformation, involving the reaction of an ester of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) with a phosphorus ylide. allfordrugs.comijsrst.com This olefination is pivotal for creating the exocyclic double bond with the desired Z-stereochemistry, which is crucial for the molecule's activity. ijsrst.com However, a significant challenge in many synthetic approaches has been the low E/Z stereoselectivity of this reaction. ijsrst.com Practical and efficient synthetic routes have been developed that utilize a non-stabilized phosphorus ylide, such as (3-dimethylaminopropyl)-triphenylphosphonium bromide, to control the stereochemical outcome. allfordrugs.comnih.govresearchgate.net

Investigation of Stereoselectivity Determinants in Wittig Reactions

The stereoselectivity of the Wittig reaction in Olopatadine synthesis is not inherent but is highly dependent on the specific reaction conditions. nih.govresearchgate.netrecercat.cat Research has demonstrated that both the anion of the phosphonium (B103445) salt and the cation present in the base used to generate the ylide play a determining role in the final E/Z isomer ratio. nih.govresearchgate.netscispace.com

A dramatic illustration of this control is seen when altering the base used to generate the ylide. For instance, in one study, the reaction of an aldehyde precursor with the ylide generated from a phosphonium iodide salt and a sodium-based amide (NaHMDS) yielded a 1:4 E/Z ratio of the resulting alkenes. scispace.com However, a remarkable shift in stereoselectivity was achieved by simply switching to a lithium-based amide (LHMDS). The use of the lithium base resulted in a complete reversal of the stereochemical outcome, producing a 9:1 E/Z ratio in high yield. scispace.com This highlights the profound influence of the metal cation (Li+ vs. Na+) on the reaction pathway.

Table 1: Effect of Base Cation on Wittig Reaction Stereoselectivity

| Phosphonium Salt | Base | Solvent | E/Z Ratio | Yield (%) |

|---|---|---|---|---|

| 6 (X = I) | NaHMDS | Toluene | 1:4 | 70 |

| 6 (X = I) | LHMDS | Toluene | 9:1 | 73 |

Data sourced from a study on the stereoselective synthesis of Olopatadine, demonstrating the impact of the base's counter-ion on the geometric outcome of the Wittig reaction. scispace.com

Derivatization Strategies for the Dibenzo[b,e]oxepin Core

The dibenzo[b,e]oxepin structure is the tricyclic foundation of Olopatadine Isopropyl Ester. The synthesis of this core typically involves the cyclization of substituted (phenoxymethyl)benzoic acids. Various derivatization strategies for this core have been explored to modulate the physicochemical and pharmacological properties of the resulting compounds. For example, studies on related dibenzo[b,e]oxepines have shown that introducing substituents, such as chlorine atoms, at different positions on the aromatic rings can significantly influence receptor binding affinity and selectivity. fau.de Such modifications can alter the electronic and steric properties of the molecule, which in turn determines how it interacts with biological targets. fau.de

Esterification Processes in Olopatadine Isopropyl Ester Synthesis

The synthesis of Olopatadine Isopropyl Ester involves the conversion of the carboxylic acid group of the Isoxepac precursor into an isopropyl ester. This esterification is often performed prior to the Wittig reaction. google.comgoogleapis.com A common method employed is the Fischer esterification, which involves reacting Isoxepac with isopropanol (B130326) in an acidic medium. google.com Acid catalysts such as p-toluenesulfonic acid, benzenesulfonic acid, or methanesulfonic acid are typically used to facilitate the reaction. google.com The protection of the carboxylic acid as an isopropyl ester serves a dual purpose: it prevents unwanted side reactions and can favorably influence the stereochemical outcome of the subsequent Wittig reaction, with reports indicating that the isopropyl ester starting material can lead to an improved Z/E isomer ratio of approximately 4/1. google.com

Chemical Stability and Degradation Kinetics

Understanding the chemical stability of a compound is essential. Forced degradation studies are used to identify potential degradation pathways and products that may form under various stress conditions.

Hydrolytic Degradation Pathways and Reaction Order

Forced degradation studies on the parent compound, Olopatadine HCl, provide critical insights into the stability of its ester derivatives, as hydrolysis of the ester bond would be a primary degradation pathway, yielding the parent acid. Studies have shown that Olopatadine undergoes degradation in acidic, basic, and neutral hydrolytic environments. medcraveonline.comresearchgate.net

Under acidic conditions (0.1 N HCl), the degradation was found to be significant. medcraveonline.com In basic conditions, the compound was also observed to degrade, with the rate dependent on the concentration of the base. medcraveonline.com The degradation in 0.1 N NaOH followed a linear pattern, indicating a specific reaction order under these conditions. medcraveonline.com Analysis of degradation products revealed that some compounds, identified as OLO3 and OLO5, were common across acidic, alkaline, and neutral hydrolysis, suggesting shared degradation pathways. researchgate.net

Kinetic analysis of the degradation provides quantitative measures of stability, such as the degradation rate constant (k) and half-life (t½).

Table 2: Degradation Kinetics of Olopatadine under Hydrolytic Stress

| Condition | Degradation Rate Constant (k) (% min⁻¹) | Half-life (t½) (min) |

|---|---|---|

| 0.1 N NaOH | 0.001121 | 618.6 |

| 1.0 N NaOH | 0.01033 | 67.13 |

Data from a stability study of Olopatadine HCl, showing the rate of degradation in basic environments at room temperature. medcraveonline.com

pH-Dependent Hydrolysis Kinetics

The hydrolysis of the isopropyl ester group in Olopatadine Isopropyl Ester is a critical transformation, often intentionally carried out during the synthesis of Olopatadine. This reaction is highly dependent on pH. In basic conditions, using reagents like sodium hydroxide (B78521), the ester is hydrolyzed to the corresponding carboxylic acid, Olopatadine. google.com This process is typically performed after the formation of the Olopatadine ester via a Wittig reaction. google.com The reaction mixture is cooled, and aqueous sodium hydroxide is added to achieve a basic pH, leading to the hydrolysis of the ester to form the free base of Olopatadine. google.com Alternatively, other inorganic bases such as potassium hydroxide can also be employed for this hydrolysis. google.com

Conversely, under acidic conditions, Olopatadine hydrochloride has been observed to undergo degradation. journalagent.com While studies on Olopatadine hydrochloride indicate susceptibility to acidic and alkaline hydrolysis, the specific kinetics for the isopropyl ester are not extensively detailed in the provided information. journalagent.comscispace.com However, it is a general principle that ester hydrolysis can be catalyzed by both acids and bases. researchgate.net Forced degradation studies on the parent drug, Olopatadine hydrochloride, show significant degradation under both acidic and basic conditions. medcraveonline.com For instance, in 0.1N NaOH, Olopatadine hydrochloride degraded by about 95% within an hour at room temperature. medcraveonline.com In acidic conditions, it was also found to be unstable. medcraveonline.com While these findings pertain to the final drug, they suggest that the ester intermediate would also be susceptible to pH-dependent hydrolysis.

The pH of the formulation is a critical parameter for the stability of related compounds. For instance, Olopatadine hydrochloride has limited aqueous solubility at neutral pH. nih.gov Formulations are often adjusted to a pH range of 5 to 6. mdpi.com This highlights the importance of pH control in handling both the final product and its intermediates like the isopropyl ester.

Photochemical Degradation Mechanisms

Exposure to light can induce degradation of Olopatadine and its derivatives. Studies on Olopatadine hydrochloride have shown that it undergoes moderate degradation under photolytic conditions. scispace.com One study identified the main degradation product under these conditions as Olopatadine related compound B. scispace.com Another study found that Olopatadine hydrochloride was susceptible to degradation when exposed to direct sunlight. scispace.com

A study on the degradation kinetics of Olopatadine hydrochloride revealed that it is less stable under photolytic conditions. medcraveonline.com The photolytic degradation constants for Olopatadine in a dry and wet state were determined to be 0.002488 and 0.003583 % min⁻¹, respectively. medcraveonline.com This indicates that the presence of moisture can accelerate photochemical degradation. The mechanisms of light-mediated drug release can involve the photo-cracking of chemical bonds. aip.org

Oxidative Decomposition Pathways

Olopatadine and its related compounds are particularly susceptible to oxidative degradation. scispace.com Forced degradation studies have consistently shown that Olopatadine strongly degrades in an oxidizing environment, with Olopatadine related compound B being a primary degradation product. scispace.com The use of oxidizing agents like hydrogen peroxide is a common method to simulate and study these oxidative degradation pathways. researchgate.net

In one study, Olopatadine hydrochloride was subjected to oxidative stress, which confirmed its susceptibility to oxidation. journalagent.com Another study also reported that Olopatadine hydrochloride was susceptible to oxidative conditions. scispace.com The degradation of Olopatadine in an oxidative environment can lead to the formation of various impurities. scispace.com

Thermal Degradation Characteristics

Thermal stress is another factor that can lead to the degradation of Olopatadine and its intermediates. When subjected to dry heat at 80°C for six days, a significant increase in the content of Olopatadine related compound B and total impurities was observed. scispace.com This suggests that thermal degradation is a relevant pathway for impurity formation. scispace.com The process of sterilization by heating has also been shown to considerably increase the levels of these impurities. scispace.com

The study of thermal degradation is often performed at temperatures ranging from 40–80°C. researchgate.net The effect of temperature on the thermal degradation of a substance can be investigated using the Arrhenius equation. researchgate.net For some polyol ester lubricants, thermal degradation at high temperatures (e.g., 220°C) leads to the breaking of C-C bonds and the formation of higher molecular weight products, resulting in increased viscosity. ncsu.edu While Olopatadine Isopropyl Ester has a different structure, this illustrates the general principle of thermal decomposition in esters. In contrast to some findings, one study reported that Olopatadine hydrochloride remained stable when exposed to dry heat. scispace.com This discrepancy highlights the importance of specific conditions in determining thermal stability.

Stereoisomeric Characterization and Control

The geometry of the double bond in Olopatadine is crucial, with the (Z)-isomer being the active pharmaceutical ingredient. Therefore, controlling the stereochemistry during the synthesis of Olopatadine Isopropyl Ester is of paramount importance.

Stereoselective Synthesis of (Z)- and (E)-Olopatadine Isopropyl Ester

The Wittig reaction is a key step in many syntheses of Olopatadine, where the exocyclic double bond is formed. ijsrst.comgoogle.com However, a significant drawback of many traditional approaches using the Wittig reaction is the low (E/Z) stereoselectivity. ijsrst.com To address this, stereoselective methods have been developed.

One approach involves a trans stereoselective Wittig olefination using a nonstabilized phosphorus ylide, followed by a stereoselective Heck cyclization. nih.govresearchgate.net The stereoselectivity of this Wittig reaction was found to be dependent on both the phosphonium salt anion and the cation present in the base used to generate the ylide. nih.govresearchgate.net

Another strategy to achieve high (Z)-selectivity is through an intramolecular stereospecific seven-membered ring cyclization from an alkyne intermediate using a palladium catalyst. ijsrst.comgoogle.com This method has been shown to produce the desired (Z)-isomer with high yield. google.com

Chromatographic Resolution and Stereoisomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purity assessment of Olopatadine stereoisomers and related impurities. derpharmachemica.comresearchgate.net Reversed-phase HPLC (RP-HPLC) methods have been developed to separate Olopatadine from its (E)-isomer and other degradation products. journalagent.comscispace.com

The choice of the stationary phase and mobile phase is critical for achieving good resolution. A C18 column is commonly used. researchgate.net The mobile phase often consists of a buffer (e.g., phosphate (B84403) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. journalagent.comresearchgate.net Gradient elution is frequently employed to effectively separate a mixture of compounds with different polarities. derpharmachemica.com

For instance, a stability-indicating HPLC method was developed using a Symmetry shield RP-18 column with a gradient of a phosphate buffer and a mixture of acetonitrile, methanol, and water. derpharmachemica.com The detection is typically carried out using a UV detector. researchgate.net Chiral HPLC, using an asymmetric resin, can be used for the preparative separation of enantiomers. googleapis.com The mobile phase for such separations often consists of a hydrocarbon like heptane (B126788) or hexane (B92381) with isopropanol as a modifier. googleapis.com

The validation of these analytical methods is crucial and is performed according to ICH guidelines, including parameters like linearity, detection limit, quantitation limit, precision, and accuracy. derpharmachemica.comoatext.com

Data Tables

Table 1: Degradation of Olopatadine Hydrochloride under Different Conditions

| Stress Condition | Reagent/Method | Observation | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl | Degradation observed | journalagent.com |

| Alkaline Hydrolysis | 0.1 N NaOH | ~95% degradation in 1 hr at RT | medcraveonline.com |

| Photolytic | Direct sunlight / UV light | Moderate degradation, formation of compound B | scispace.commedcraveonline.com |

| Oxidative | Hydrogen Peroxide | Strong degradation, formation of compound B | scispace.com |

| Thermal | Dry heat at 80°C for 6 days | Significant increase in impurities | scispace.com |

Note: This data pertains to Olopatadine Hydrochloride, the active drug, and is indicative of the potential lability of the Olopatadine Isopropyl Ester intermediate.

Table 2: Chromatographic Methods for Olopatadine and Related Compounds

| Method | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 | Phosphate buffer/Acetonitrile | UV (276 nm) | Separation of two components | researchgate.net |

| RP-HPLC-DAD | Inertsil C-8 | Orthophosphoric acid buffer/Acetonitrile | DAD (231 nm) | Impurity profiling | researchgate.net |

| RP-HPLC | Symmetry shield RP-18 | Phosphate buffer/Acetonitrile:Methanol:Water (gradient) | UV (225 nm) | Quantification of related substances | derpharmachemica.com |

Conceptual Framework of Olopatadine Isopropyl Ester as a Prodrug Candidate

The development of Olopatadine Isopropyl Ester as a prodrug is rooted in established principles of medicinal chemistry aimed at overcoming biopharmaceutical challenges. By temporarily modifying the carboxylic acid group of the active Olopatadine molecule, the resulting ester compound exhibits altered physicochemical properties that are favorable for drug delivery.

The primary rationale for esterifying Olopatadine with isopropanol is to increase its lipophilicity. The parent drug, Olopatadine, is an organic acid; its carboxyl group is ionized at physiological pH, making the molecule more hydrophilic. This hydrophilicity can limit its permeation across the lipophilic corneal epithelium of the eye. nih.govresearchgate.net

The prodrug strategy addresses this limitation. The conversion of the polar carboxylic acid to a less polar isopropyl ester group significantly enhances the molecule's lipophilicity. researchgate.net This principle is a cornerstone of ocular drug design, as demonstrated by other successful topical ophthalmic prodrugs like latanoprost (B1674536) and travoprost, which are also isopropyl esters. researchgate.netactascientific.comdrugbank.com Enhanced lipophilicity facilitates greater absorption through the multi-layered cornea. researchgate.net Once the prodrug crosses the corneal barrier and reaches the aqueous humor, it is designed to be converted back to its active, acidic form. actascientific.com This modulation of physicochemical properties is intended to increase the bioavailability of the active drug at the target site within the eye.

Table 1: Compound Properties

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Group |

|---|---|---|---|

| Olopatadine | C₂₁H₂₃NO₃ | 337.4 | Carboxylic Acid |

The design of Olopatadine Isopropyl Ester is inherently targeted for site-specific delivery to the eye. smolecule.com Prodrugs are engineered to be inactive precursors that undergo biotransformation into the active drug at or near the desired site of action, a process mediated by local enzymes. actascientific.com For topically administered ophthalmic drugs, the enzymes present in ocular tissues, particularly the cornea, are leveraged for this activation. nih.govactascientific.com

The cornea is rich in esterase enzymes. nih.govactascientific.com The strategy behind Olopatadine Isopropyl Ester is that its increased lipophilicity allows for efficient penetration into the cornea, where these esterases cleave the isopropyl ester bond. This enzymatic hydrolysis releases the active parent drug, Olopatadine, directly into the anterior segment of the eye. researchgate.netactascientific.com This site-specific conversion minimizes systemic exposure and concentrates the therapeutic agent where it is needed, which is crucial for treating localized conditions like allergic conjunctivitis. smolecule.com

Preclinical Pharmacokinetic Mechanistic Studies

Absorption and Distribution Kinetics in Non-Human Biological Systems

The use of an ester prodrug like olopatadine (B1677272) isopropyl ester is a strategy to improve the corneal penetration of the parent drug. nih.govresearchgate.net Esterification of a drug can increase its lipophilicity, which may facilitate its transport across the lipophilic corneal epithelium. nih.gov Following topical ocular administration, ester prodrugs are designed to be rapidly converted to the active drug by esterases within ocular tissues. stanford.edumdpi.com

Preclinical investigations in animal models demonstrate that this approach leads to high local concentrations of the active drug in target tissues. In a study involving rabbits, topically administered olopatadine resulted in higher and more prolonged concentrations within the conjunctiva, a key target tissue for treating allergic conjunctivitis. nih.gov This localized concentration is crucial for the therapeutic effect of the antihistamine. Oral administration of olopatadine in rats and guinea pigs also showed rapid absorption and effective inhibition of allergic responses. researchgate.netnih.gov

While local tissue concentrations are high, systemic absorption following topical ocular administration is minimal. fda.gov Studies in rats have shown that olopatadine can cross the placental barrier and distribute to fetuses following oral dosing, but systemic levels after ocular administration are significantly lower. fda.gov In dogs receiving an ocular dose of a different ophthalmic drug, the highest concentrations were observed in anterior ocular tissues, with lower levels in posterior tissues, indicating significant local absorption into the eye. google.com This pattern is expected for topically administered compounds like olopatadine.

| Animal Model | Administration Route | Key Findings on Absorption & Distribution | Reference |

|---|---|---|---|

| Rabbit | Topical Ocular | Higher and prolonged concentrations of olopatadine observed in the conjunctiva. | nih.gov |

| Guinea Pig | Topical Ocular | Effectively blocked antigen- and histamine-stimulated conjunctivitis, indicating sufficient local absorption and activity. | nih.gov |

| Rat | Oral | Demonstrated rapid absorption and distribution to fetuses. | fda.gov |

Metabolic Clearance and Excretion Pathways in Animal Models

The primary metabolic step for the prodrug, olopatadine isopropyl ester, is its hydrolysis into the active olopatadine. This bioconversion is catalyzed by esterase enzymes found in the cornea and other ocular tissues. stanford.edunih.govmdpi.com

Once formed, the active olopatadine undergoes limited systemic metabolism. Studies have identified two primary metabolites: mono-desmethyl olopatadine (also referred to as N-desmethyl olopatadine) and N-oxide olopatadine. drugbank.com The formation of mono-desmethyl olopatadine is catalyzed by the cytochrome P450 enzyme CYP3A4, while the N-oxide metabolite is formed by flavin-containing monooxygenase (FMO) enzymes. drugbank.com Importantly, the metabolic profile of olopatadine is consistent across species, with the same metabolites being observed in rats, dogs, and humans. fda.gov

The primary route of elimination for olopatadine and its metabolites is through renal excretion. drugbank.comchemsrc.com Following oral administration in rats, a significant portion of the drug is recovered in the urine as the unchanged parent drug. researchgate.netdrugbank.com This indicates that metabolism is not the main driver of clearance for olopatadine. Acute oral toxicity studies have established a low order of toxicity, with LD50 values of >1150 mg/kg in mice and >3870 mg/kg in rats. drugbank.com

| Metabolite | Enzyme Involved | Animal Models Where Identified | Reference |

|---|---|---|---|

| Mono-desmethyl olopatadine | CYP3A4 | Rats, Dogs | fda.govdrugbank.com |

| N-oxide olopatadine | Flavin-containing monooxygenases (FMO) | Rats, Dogs | fda.govdrugbank.com |

Assessment of Systemic Exposure and Bioavailability Following Prodrug Conversion

A key objective of developing olopatadine as an isopropyl ester prodrug for topical ocular use is to maximize local drug delivery to the eye while minimizing systemic exposure. nih.gov Preclinical and clinical data confirm that this goal is achieved.

Following topical ocular administration in animal models, high concentrations of olopatadine are achieved in the target ocular tissues, demonstrating high local bioavailability. nih.gov Conversely, the systemic absorption is very low. This is evidenced by human pharmacokinetic studies where plasma concentrations of olopatadine after topical ocular dosing were typically below the lower limit of quantitation (0.5 ng/mL) and ranged from 0.5 to 1.3 ng/mL in samples where it could be measured. fda.gov These levels are substantially lower than those observed after well-tolerated oral doses. fda.gov The plasma protein binding of olopatadine is moderate at approximately 55% in animal models. fda.gov

After oral administration in animal models, olopatadine is rapidly and highly absorbed. researchgate.net However, the bioavailability following intranasal administration in humans is approximately 60%, with urinary excretion being the major pathway of elimination. fda.gov The low systemic exposure after ocular administration, despite the drug's capacity for good systemic absorption via other routes, underscores the effectiveness of the topical route and prodrug strategy in confining the drug's activity primarily to the site of application.

Molecular Pharmacodynamics and Structure Activity Relationship Sar Studies

Ligand-Receptor Binding Interactions of Olopatadine (B1677272) Isopropyl Ester and its Active Metabolites

Olopatadine isopropyl ester functions as a prodrug, which is rapidly hydrolyzed by esterases in the body, particularly in the cornea, to its active metabolite, olopatadine. researchgate.net The pharmacological effects are therefore attributable to olopatadine.

Olopatadine, the active metabolite, is a potent and selective antagonist of the histamine (B1213489) H1 receptor. drugbank.comnih.gov It binds to the H1 receptor with high affinity, preventing histamine from binding and activating the receptor, which in turn blocks the downstream signaling that leads to allergic symptoms. drugbank.comnih.gov Studies measuring the inhibition constant (Ki), a measure of binding affinity, demonstrate olopatadine's potent interaction with the H1 receptor. One study reported a Ki value of 31.6 nM for the H1 receptor. nih.gov Another found a similar high affinity with a Ki of 41.1 nM. researchgate.net

The selectivity of olopatadine for the H1 receptor over other histamine receptor subtypes (H2 and H3) and other receptors (such as muscarinic, adrenergic, and dopaminergic) is a key feature of its pharmacological profile. drugbank.comnih.govresearchgate.net Its affinity for H2 and H3 receptors is significantly lower, with Ki values reported to be 100,000 nM and 79,400 nM, respectively. nih.govnih.gov This high degree of selectivity contributes to a lower incidence of side effects commonly associated with less selective antihistamines. researchgate.net Profiling against a wide panel of non-histamine receptors showed that olopatadine does not interact significantly with most other receptor types. nih.gov

Table 1: Receptor Binding Affinities (Ki, nM) of Olopatadine

This table presents the inhibition constants (Ki) of olopatadine for various histamine receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor | Olopatadine Ki (nM) | Reference |

| Histamine H1 | 31.6 | nih.gov |

| Histamine H2 | 100,000 | nih.govnih.gov |

| Histamine H3 | 79,400 | nih.govnih.gov |

Beyond its antihistaminic action, olopatadine is a potent mast cell stabilizer. drugbank.comnih.govnih.gov This dual-action mechanism is crucial for its anti-allergic effects. It inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators like tryptase and prostaglandin (B15479496) D2. nih.govnih.gov This stabilization occurs at the cellular level by interfering with the signaling cascade initiated by allergen binding to IgE on the mast cell surface. wikipedia.org

At the molecular level, one of the suspected mechanisms involves the blockade of IgE-regulated calcium channels. wikipedia.org By preventing the influx of intracellular calcium, which is a critical trigger for degranulation, olopatadine effectively stabilizes the mast cell, inhibiting the fusion of histamine-containing granules with the cell membrane and their subsequent release. wikipedia.org This effect has been demonstrated in human conjunctival mast cells both in vitro and in vivo. nih.gov

Olopatadine's anti-inflammatory activity extends beyond H1 antagonism and mast cell stabilization to include the modulation of key inflammatory signaling pathways. nih.gov It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines from various cells, including conjunctival epithelial cells. researchgate.net

A significant effect of olopatadine is its ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on epithelial cells. drugbank.comresearchgate.net ICAM-1 plays a crucial role in the recruitment and adhesion of inflammatory cells to the site of an allergic reaction. Olopatadine can block the upregulation of ICAM-1 that is induced by tumor necrosis factor-alpha (TNF-α) released from activated mast cells. researchgate.net This effect appears to be mediated through the modulation of transcription factors like Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. dovepress.comnih.govphysiology.org By interfering with these pathways, olopatadine helps to suppress the broader inflammatory cascade associated with allergic responses. researchgate.net

Structure-Activity Relationships of Olopatadine Isopropyl Ester Analogues

The isopropyl ester moiety in olopatadine isopropyl ester is a deliberate chemical modification designed to create a prodrug. researchgate.net A prodrug is an inactive or less active precursor that is converted into the pharmacologically active agent within the body. mdpi.commdpi.com The primary purpose of esterification in this case is to increase the lipophilicity (fat-solubility) of the molecule compared to its active form, olopatadine. researchgate.net

This enhanced lipophilicity facilitates greater penetration of the drug across biological membranes, most notably the cornea when administered as an ophthalmic solution. researchgate.net Once it has passed through the cornea, local enzymes called esterases rapidly hydrolyze the isopropyl ester, cleaving it to release the active drug, olopatadine, directly at the site of action. researchgate.net This targeted delivery mechanism enhances the therapeutic efficacy by achieving a high concentration of the active drug in the target tissue while minimizing systemic absorption and the potential for systemic side effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For antihistamines like olopatadine, QSAR studies help identify the key molecular features and physicochemical properties that are essential for high-affinity binding to the H1 receptor and for mast cell stabilizing effects. researchgate.netdntb.gov.ua

While specific QSAR studies focusing exclusively on olopatadine isopropyl ester analogues are not widely published, general QSAR models for H1 receptor antagonists are well-established. researchgate.net These models analyze a series of related compounds and use molecular descriptors (representing electronic, steric, and hydrophobic properties) to build a mathematical equation that can predict the activity of new, unsynthesized analogues. researchgate.net For the olopatadine scaffold (the dibenz[b,e]oxepine ring system), QSAR could be used to predict how different substituents on the aromatic rings or modifications to the propylidene side chain might influence receptor affinity or selectivity. researchgate.net Such models are invaluable tools in drug discovery for rationally designing more potent and selective drug candidates. researchgate.net

Stereochemical Influences on Pharmacological Efficacy and Selectivity

The pharmacological activity of olopatadine and its derivatives is significantly influenced by the molecule's stereochemistry. Olopatadine itself is the (Z)-isomer of 11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid. nih.govresearchgate.net The geometry of the exocyclic double bond dictates the spatial arrangement of the molecule, which in turn affects its interaction with biological targets. Olopatadine Isopropyl Ester, as a derivative, also exists in these (Z) and (E) isomeric forms. The therapeutically active form is the (Z)-isomer. nih.gov

Research into the structure-activity relationship of olopatadine has revealed that both the (Z)- and (E)-isomers demonstrate similar binding affinities for the histamine H1 receptor (H1R). kyoto-u.ac.jp However, the development and clinical use have focused exclusively on the (Z)-isomer, known as olopatadine.

The efficacy of olopatadine stems from a dual mechanism of action: selective antagonism of the histamine H1 receptor and stabilization of mast cells. wikipedia.orgnih.gov In vitro studies have quantified its high affinity for the H1 receptor and its pronounced selectivity over other histamine receptor subtypes. medcentral.comnih.gov

Table 1: Histamine Receptor Binding Affinity of Olopatadine ((Z)-isomer)

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Histamine H1 | 31.6 nM |

| Histamine H2 | 100,000 nM |

| Histamine H3 | 79,400 nM |

Data sourced from in vitro studies measuring the interaction of olopatadine with different histamine receptor subtypes. nih.gov

This high degree of selectivity for the H1 receptor is a key factor in its pharmacological profile, minimizing potential off-target effects. Studies have shown that olopatadine has virtually no significant affinity for alpha-adrenergic, dopaminergic, muscarinic, or serotonergic receptors. medcentral.comhres.ca

Table 2: Mast Cell Stabilization Activity of Olopatadine ((Z)-isomer)

| Assay | Measurement | Value |

|---|---|---|

| Inhibition of Mediator Release from Human Conjunctival Mast Cells | IC50 | 559 µM |

Data represents the concentration required to inhibit 50% of histamine, tryptase, and prostaglandin D2 release. nih.gov

While docking studies and binding assays indicate that the (E)-isomer also possesses a comparable affinity for the H1 receptor, the established clinical efficacy and safety profiles are based on the (Z)-isomer. kyoto-u.ac.jp The stereoselective synthesis to isolate the desired (Z)-isomer is a critical aspect of its manufacturing process. researchgate.net Therefore, the stereochemical configuration is a determining factor in the therapeutic application of the compound, with the (Z)-geometry being essential for the activity of the marketed drug.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are the cornerstone for the quantitative analysis and purity evaluation of Olopatadine (B1677272) Isopropyl Ester. These techniques separate the target compound from related substances, allowing for precise quantification and the detection of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Olopatadine and its related compounds, including Olopatadine Isopropyl Ester. veeprho.com Method development typically involves a systematic approach to optimize separation efficiency, peak shape, and analysis time.

Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.net The development of a robust RP-HPLC method involves the careful selection and optimization of several key parameters:

Column: Columns such as a ZORBAX Eclipse Plus C18 (250×4.6 mm, 5 μm) or a Kromasil 100 C18 (150 x 4.6 mm, 3.5 µ) have been utilized for separating Olopatadine and its impurities. turkjps.org

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid, or a phosphate (B84403) buffer) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. turkjps.org For instance, one method used a mobile phase of buffer and acetonitrile in an 80:20 v/v ratio.

Flow Rate: Flow rates are generally set around 1.0 to 1.5 mL/min to ensure optimal separation and reasonable run times. turkjps.org

Detection: UV detection is frequently used, with wavelengths set around 220 nm or 246 nm to achieve good sensitivity for Olopatadine and its related substances. medipol.edu.tr

Column Temperature: Maintaining a constant column temperature, such as 25°C or 40°C, is crucial for ensuring reproducible retention times. medipol.edu.tr

Optimization of these parameters is often guided by Design of Experiments (DoE) methodology to efficiently identify the most robust operating conditions. semanticscholar.orgbohrium.com Validation is performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. turkjps.orgmedipol.edu.tr

Table 1: Example HPLC/UPLC Chromatographic Conditions for Olopatadine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Technique | RP-HPLC | RP-HPLC | UPLC |

| Column | Kromasil 100 C18 (150x4.6 mm, 3.5µ) | Chromatopak peerless basic C18 (50x4.6 mm, 3µ) | Zorbax Eclipse Plus C18 (2.1x50 mm, 1.8µ) medipol.edu.tr |

| Mobile Phase | Buffer (Potassium Phosphate & Pentane Sulphonic Acid Sodium Salt) and Acetonitrile (80:20 v/v) | Buffer (0.01% Tri-ethylamine, pH 3.3) and Acetonitrile (70:30 v/v) | Methanol, Water, and Sodium Acetate Buffer (40:50:10, v/v/v) medipol.edu.tr |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 0.5 mL/min medipol.edu.tr |

| Detection Wavelength | 220 nm | 220 nm | 246 nm medipol.edu.tr |

| Column Temperature | 25°C | Ambient | 40°C medipol.edu.tr |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of Olopatadine Isopropyl Ester. veeprho.comdaicelpharmastandards.com It offers high sensitivity and specificity, making it ideal for impurity identification and trace-level quantification.

High-Resolution Mass Spectrometry (HRMS): HRMS, often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. turkjps.orgnih.gov This capability is critical for determining the elemental composition of unknown impurities and degradation products, aiding in their structural elucidation. nih.gov For example, an LC-MS study of Olopatadine performed in positive mode using electrospray ionization (ESI) showed a protonated molecular ion [M+H]⁺ at m/z 338.1671, confirming its molecular formula with a mass error of just 2.08 ppm. nih.gov

Tandem Mass Spectrometry (LC-MS/MS): This technique is used for both structural confirmation and quantitative analysis. researchgate.netnih.gov In MS/MS, a precursor ion is selected and fragmented to produce a characteristic spectrum of product ions. researchgate.net This fragmentation pattern serves as a structural fingerprint. For quantification, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and selectivity, especially in complex matrices. researchgate.netnih.gov

Table 2: Typical Mass Spectrometry Parameters for Olopatadine Analysis

| Parameter | Setting Example | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Positive Ionization (ESI+) turkjps.orgnih.gov | Efficiently ionizes basic compounds like Olopatadine and its derivatives. |

| Capillary Voltage | 3000 V turkjps.org | Optimizes the formation and transmission of ions into the mass spectrometer. |

| Cone Voltage | 30 V turkjps.org | Prevents in-source fragmentation and aids in ion focusing. |

| Source Temperature | 120°C turkjps.org | Assists in the desolvation of the eluent from the LC system. |

| Desolvation Temperature | 250°C turkjps.org | Completes the solvent evaporation process to generate gas-phase ions. |

| Collision Energy | 10 V (for MS/MS) turkjps.org | Controls the energy of fragmentation in the collision cell for MS/MS experiments. |

For polar compounds that show poor retention in conventional RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. bohrium.comnih.gov HILIC utilizes a polar stationary phase (e.g., amide) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile. bohrium.comresearchgate.net This technique has been successfully applied to the chromatographic analysis of the active substance Olopatadine hydrochloride and its impurity, the E isomer. semanticscholar.orgbohrium.comnih.gov The high organic content of the mobile phase in HILIC can also enhance the efficiency of electrospray ionization, improving sensitivity in LC-MS applications. researchgate.net The development of HILIC methods can be complex, and Design of Experiments (DoE) is often employed to systematically optimize parameters such as mobile phase pH, buffer concentration, and organic solvent content to achieve robust separation. bohrium.comnih.govresearchgate.net

Impurity Profiling and Degradation Product Characterization

A critical aspect of pharmaceutical development is the identification and control of impurities. veeprho.com Olopatadine Isopropyl Ester can be present as a process-related impurity or intermediate in the synthesis of Olopatadine. pharmaffiliates.comsynzeal.com

Impurities in Olopatadine can arise from starting materials, by-products of the synthetic process, or degradation of the drug substance over time. veeprho.comdaicelpharmastandards.com Forced degradation studies, where the drug is subjected to stress conditions such as heat, light, acid, base, and oxidation, are performed to identify potential degradation products. nih.govscispace.com

Analytical techniques like HPLC and LC-MS are crucial for detecting and identifying these impurities. veeprho.comdaicelpharmastandards.com Several related compounds and degradation products of Olopatadine have been identified, including:

(E)-Olopatadine Isopropyl Ester: The geometric isomer of the main compound. daicelpharmastandards.compharmaffiliates.com

Olopatadine E-Isomer: A common geometric impurity of Olopatadine. veeprho.comscispace.com

Olopatadine Related Compound B (N-Oxide): An oxidation-related impurity. pharmaffiliates.comtlcstandards.com

Olopatadine Carbaldehyde Impurity: A potential degradation product identified under photolytic stress. daicelpharmastandards.comresearchgate.net

N-Desmethyl N-Nitroso Olopatadine Isopropyl Ester (Z-Isomer): A potential process-related impurity. pharmaffiliates.com

Table 3: Selected Process-Related and Degradation-Related Impurities of Olopatadine

| Impurity Name | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|

| (Z)-Olopatadine Isopropyl Ester | C₂₄H₂₉NO₃ | 379.50 | daicelpharmastandards.com |

| (E)-Olopatadine Isopropyl Ester | C₂₄H₂₉NO₃ | 379.50 | daicelpharmastandards.compharmaffiliates.com |

| Olopatadine E-Isomer | C₂₁H₂₃NO₃ | 337.4 | veeprho.com |

| Olopatadine Carbaldehyde Impurity | C₂₀H₂₁NO₂ | 307.39 | veeprho.compharmaffiliates.com |

| N-Desmethyl N-Nitroso Olopatadine Isopropyl Ester (Z-Isomer) | C₂₃H₂₆N₂O₄ | 394.47 | pharmaffiliates.com |

| Olopatadine Amide Impurity | C₂₃H₂₈N₂O₂ | 364.48 | veeprho.comsimsonpharma.com |

Accurate quantification of impurities requires the use of high-purity reference standards. axios-research.com Olopatadine Isopropyl Ester is itself produced as a fully characterized chemical compound to be used as a reference standard. synzeal.comaxios-research.com These standards are essential for analytical method development, method validation (AMV), and routine quality control (QC) applications during the synthesis and formulation stages of drug development. synzeal.comaxios-research.com

Certified Reference Materials (CRMs) are produced in accordance with ISO standards and provide traceability to pharmacopoeial standards, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com The use of these well-characterized standards ensures that the levels of impurities are accurately measured and controlled within the strict limits set by regulatory agencies like the FDA and EMA, thereby guaranteeing the safety and efficacy of the final drug product. veeprho.com

Method Validation Parameters for Academic and Preclinical Research

The validation of analytical methods is a critical process in pharmaceutical research and development, ensuring that a method is suitable for its intended purpose. For a compound like Olopatadine Isopropyl Ester, this process would be governed by guidelines from bodies such as the International Council for Harmonisation (ICH). The validation process confirms that the analytical procedure is reliable, reproducible, and accurate for the quantification and/or detection of the analyte. In academic and preclinical research, this ensures the integrity of data in pharmacokinetics, stability, and formulation studies.

Specificity, Sensitivity, Linearity, Accuracy, and Precision

These five parameters are foundational to any quantitative analytical method validation. They collectively ensure that the method can reliably and correctly measure the concentration of the target analyte.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), specificity is demonstrated by showing that the peak for the analyte is well-resolved from other peaks and that there is no co-elution, often confirmed using a photodiode array (PDA) detector to check for peak purity medipol.edu.trturkjps.org. In one study on Olopatadine Hydrochloride, specificity was confirmed by comparing the chromatograms of the drug substance with those of placebo formulations, with no interference observed at the retention time of the main peak medipol.edu.tr.

Sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. It is often practically addressed through the limits of detection and quantitation.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response versus concentration data. A high correlation coefficient (r²), typically >0.999, is desired turkjps.orgnih.gov. For instance, a UPLC method for Olopatadine Hydrochloride was found to be linear over a concentration range of 5-50 µg/mL medipol.edu.tr. Another RP-HPLC method demonstrated linearity in the range of 2-10 μg/mL with an r² of 0.999 turkjps.org.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is "spiked" into a sample matrix and the recovery percentage is calculated. Acceptance criteria for accuracy are typically within 98-102%. Studies on Olopatadine Hydrochloride have reported recovery values between 99.50-100.28% turkjps.org and within ±2% of the true value medipol.edu.tr.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For Olopatadine Hydrochloride, precision studies have consistently shown %RSD values below 2%, indicating a high degree of precision medipol.edu.tr. One study reported intra-day and inter-day precision with RSDs between 1.10% and 1.97% nih.gov.

| Parameter | Methodology | Findings for Olopatadine Hydrochloride | Citation |

|---|---|---|---|

| Specificity | UPLC-PDA | Peak was distinctly separated from other formulation components; no interference from placebo. | medipol.edu.tr |

| Linearity | UPLC | Linear over 5-50 µg/mL. | medipol.edu.tr |

| RP-HPLC | Linear over 2-10 µg/mL (r² = 0.999). | turkjps.org | |

| Capillary Electrophoresis | Linear over 4.22-21.12 µg/mL (R = 0.9995). | nih.gov | |

| Accuracy | RP-HPLC | Recovery of 99.50% - 100.28% (%RSD = 0.32). | turkjps.org |

| UPLC | Recovery within ±2% of the known concentration. | medipol.edu.tr | |

| Precision | UPLC | Intra-day and Inter-day %RSD < 2%. | medipol.edu.tr |

| Capillary Electrophoresis | Intra-day %RSD: 1.10-1.97%; Inter-day %RSD: 1.41%. | nih.gov |

Robustness and Limit of Detection/Quantitation

These parameters establish the practical limits and reliability of the analytical method under typical laboratory conditions.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC/UPLC methods, common variations include changes in the mobile phase pH, flow rate, column temperature, and mobile phase composition medipol.edu.trscholarsresearchlibrary.com. In a UPLC method for Olopatadine Hydrochloride, robustness was investigated by making slight changes to column temperature, mobile phase pH, and flow rate; the method was considered robust as the resulting %RSD values for the analyte content remained below 2% medipol.edu.tr. The use of Quality by Design (QbD) and Design of Experiments (DoE) is a more advanced approach to evaluate robustness, allowing for the simultaneous investigation of multiple factors nih.gov.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are crucial for the analysis of impurities or for studies involving low concentrations of the analyte. They are often calculated based on the standard deviation of the response and the slope of the calibration curve. The signal-to-noise ratio method is also commonly used, with ratios of 3:1 for LOD and 10:1 for LOQ being widely accepted. As shown in the table below, the LOD and LOQ for Olopatadine Hydrochloride vary depending on the analytical technique employed.

| Parameter | Methodology | Finding for Olopatadine Hydrochloride | Citation |

|---|---|---|---|

| LOD | UPLC | 0.7652 µg/mL | medipol.edu.tr |

| Capillary Electrophoresis | 0.58 µg/mL | nih.gov | |

| RP-HPLC (for e-isomer impurity) | 0.0891 µg/mL | ||

| LOQ | UPLC | 2.3188 µg/mL | medipol.edu.tr |

| Capillary Electrophoresis | 1.75 µg/mL | nih.gov | |

| RP-HPLC (for e-isomer impurity) | 0.2701 µg/mL | ||

| Robustness | UPLC | Method considered robust as %RSD values were < 2% with deliberate variations in temperature, pH, and flow rate. | medipol.edu.tr |

| RP-HPLC | Method validated for robustness against deliberate variations in method parameters. | scholarsresearchlibrary.com |

Perspectives on Future Research and Translational Opportunities

Innovations in Prodrug Design and Delivery Systems for Olopatadine (B1677272) Derivatives

The ocular surface presents a formidable barrier to drug delivery, with mechanisms such as tear turnover and the corneal epithelium significantly limiting the bioavailability of topically applied medications. elsevier.es Prodrug strategies and advanced delivery systems offer promising solutions to overcome these challenges, enhancing the therapeutic efficacy of olopatadine and its derivatives.

Innovations in this area are moving towards more sophisticated and patient-friendly formulations. marketresearchintellect.com For instance, the development of preservative-free formulations of olopatadine has already improved patient experience. marketresearchintellect.com Future research is likely to focus on the following:

Nanocarriers: Systems like polymeric nanoparticles, lipid nanoparticles, liposomes, and nanomicelles are being explored to encapsulate olopatadine, offering sustained release, improved stability, and better penetration into ocular tissues. elsevier.esmdpi.commdpi.com Chitosan-based nanoparticles, in particular, have shown promise due to their mucoadhesive properties, which can prolong the residence time of the drug on the ocular surface. mdpi.comresearchgate.net

Contact Lenses as Drug Delivery Devices: Medicated contact lenses that release olopatadine over an extended period could offer a convenient and continuous method of treatment. elsevier.esnih.gov Studies have investigated the incorporation of olopatadine into contact lens materials, demonstrating the potential for sustained drug delivery. nih.gov

In-situ Gels: These are formulations that are liquid upon instillation and transform into a gel-like consistency in the eye, thereby increasing drug residence time. researchgate.net Research into pH-triggered in-situ gels for olopatadine hydrochloride has shown potential for improved bioavailability. researchgate.net

Ocular Inserts: These are small, solid or semi-solid devices impregnated with a drug that are placed in the conjunctival sac to provide a sustained release of medication. researchgate.net Studies on ocular inserts containing olopatadine hydrochloride have demonstrated prolonged drug release. researchgate.net

These advanced delivery systems aim to provide more consistent therapeutic levels of the drug, reduce the frequency of administration, and minimize systemic side effects, ultimately leading to better patient compliance and treatment outcomes. elsevier.esmarketresearchintellect.com

Integration of Computational and Experimental Approaches in Molecular Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and development. uzh.ch For olopatadine isopropyl ester and its analogs, these integrated approaches can accelerate the design of new molecules with enhanced properties.

Key areas where this integration can be beneficial include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure of olopatadine derivatives and their biological activity, QSAR models can predict the potency and efficacy of new analogs before they are synthesized.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to visualize and predict how olopatadine and its analogs bind to their target receptors, such as the H1 histamine (B1213489) receptor. acs.org This understanding can guide the design of molecules with higher affinity and selectivity.

Polymorph Prediction: Computational methods can help in predicting and understanding the different crystalline forms (polymorphs) of olopatadine hydrochloride, which can have significant implications for its solubility and stability. researchgate.net

In Silico Toxicity Prediction: Computational models can be employed to predict potential toxicities of new olopatadine derivatives early in the development process, reducing the need for extensive animal testing.

Recent studies have already begun to apply machine learning techniques to develop robust analytical methods for the quantification of olopatadine in combination with other drugs and impurities, showcasing the power of computational approaches in pharmaceutical analysis. nih.gov The application of these in silico tools, in conjunction with traditional experimental methods, will undoubtedly lead to the development of more effective and safer olopatadine-based therapies.

Exploration of Novel Therapeutic Applications for Olopatadine Isopropyl Ester Analogs

While olopatadine is primarily known for its anti-allergic properties, the unique pharmacological profile of its isopropyl ester and other analogs may lend them to novel therapeutic applications beyond allergic conjunctivitis. smolecule.com

Future research could explore the potential of these compounds in treating a wider range of conditions, including:

Other Inflammatory Eye Diseases: The anti-inflammatory properties of olopatadine could be beneficial in other ocular inflammatory conditions. For example, resolvins, which are lipid-derived mediators of inflammation resolution, are being investigated for ocular inflammation, and synthetic derivatives like isopropyl esters are under consideration. mdpi.com

Dry Eye Disease: Some antihistamines can have a drying effect on the ocular surface. sciforschenonline.org However, the development of novel formulations with improved mucoadhesive and lubricating properties could potentially lead to olopatadine analogs suitable for patients with both allergies and dry eye.

Non-Ocular Allergic Conditions: The systemic absorption of topically applied olopatadine is generally low, but the development of new delivery systems could enable its use for other allergic conditions, such as allergic rhinitis. nih.gov

The exploration of new therapeutic avenues will require a deep understanding of the structure-activity relationships of olopatadine analogs and their interactions with various biological targets. This research could lead to the repurposing of existing compounds or the development of entirely new drugs with unique therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Olopatadine Isopropyl Ester, and how can purity be ensured during synthesis?

- Methodology : Acid-catalyzed esterification is commonly employed, involving refluxing Olopatadine with isopropyl alcohol in the presence of sulfuric acid (e.g., as described for L-Tyrosine isopropyl ester synthesis) . Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted starting materials and by-products. Purity verification should include HPLC (High-Performance Liquid Chromatography) with UV detection and mass spectrometry to confirm molecular identity (C₂₄H₂₉NO₃·HCl, MW 379.50) .

Q. How can X-ray crystallography be utilized to determine the crystal structure of Olopatadine Isopropyl Ester?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection parameters include MoKα radiation (λ = 0.71073 Å) and refinement using SHELX software (e.g., SHELXL97) . Key metrics to report:

- Torsion angles (e.g., C–C(NH₂)–C(O)–O) to confirm molecular conformation.

- Hydrogen-bonding networks (e.g., O–H⋯N interactions) stabilizing the crystal lattice .

- R-factors (e.g., R[F² > 2σ(F²)] = 0.036) to validate refinement accuracy .

Advanced Research Questions

Q. How can researchers design comparative efficacy studies for Olopatadine Isopropyl Ester formulations (e.g., 0.2% vs. 0.7%) in preclinical models?

- Methodology :

- Experimental design : Use a randomized, double-blind crossover study with ocular allergy models (e.g., histamine-induced itching in rabbits). Measure outcomes like itching scores at 24-hour post-dose intervals .

- Statistical analysis : Apply model-based approaches (e.g., mixed-effects models) to account for baseline severity scores and inter-subject variability. Retrospective validation with clinical datasets is recommended .

- Data interpretation : Address discrepancies in efficacy metrics (e.g., higher relief rates in 0.7% formulations) by analyzing dose-response curves and receptor-binding affinities .

Q. What analytical strategies are effective for identifying and quantifying impurities in Olopatadine Isopropyl Ester?

- Methodology :

- Chromatographic methods : Use reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm). Calibrate against known impurities (e.g., Olopatadine Impurity 2, CAS 56427-76-0) .

- Spectroscopic techniques : NMR (¹H/¹³C) to resolve structural ambiguities, focusing on ester group signals (e.g., δ 1.25 ppm for isopropyl methyl protons) .

- Validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision. Report limits of detection (LOD) and quantification (LOQ) .

Q. How can molecular dynamics (MD) simulations elucidate the interaction between Olopatadine Isopropyl Ester and histamine receptors?

- Methodology :

- System setup : Model the receptor-ligand complex in a solvated lipid bilayer using software like GROMACS or AMBER. Parameterize the force field for ester groups and protonated amines .

- Simulation metrics : Analyze binding free energy (ΔG) via MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and hydrogen-bond occupancy over 100-ns trajectories.

- Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement studies) to resolve contradictions between predicted and observed affinities .

Q. What preclinical safety protocols are essential for assessing Olopatadine Isopropyl Ester in pregnancy and lactation studies?

- Methodology :

- Animal models : Conduct teratogenicity studies in rats and rabbits at doses ≥2480× the maximum recommended ocular human dose (MROHD). Monitor fetal weight reduction and developmental anomalies .

- Lactation studies : Quantify drug transfer into milk using LC-MS/MS. Note that systemic exposure via ocular administration is negligible, but species-specific metabolic differences (e.g., rat vs. human) require careful extrapolation .

- Ethical compliance : Adhere to OECD 414 (prenatal toxicity) and 443 (extended one-generation reproduction) guidelines. Include negative controls and blinded histopathological assessments .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported efficacy between in vitro and in vivo studies of Olopatadine Isopropyl Ester?

- Methodology :

- Source analysis : Compare experimental conditions (e.g., pH, temperature) and model systems (e.g., cell lines vs. whole organisms). For example, in vitro receptor-binding assays may overlook tear film dynamics affecting ocular bioavailability .

- Meta-analysis : Pool data from multiple studies using random-effects models. Stratify by formulation strength (0.2% vs. 0.7%) and outcome measures (e.g., itching scores vs. cytokine levels) .

- Mechanistic studies : Conduct permeability assays (e.g., Corneal Epithelial Cell monolayers) to correlate in vitro absorption rates with in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.